molecular formula C17H13ClF3NO3 B2422538 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-chlorobenzoate CAS No. 1242000-14-1

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-chlorobenzoate

Cat. No.: B2422538
CAS No.: 1242000-14-1
M. Wt: 371.74
InChI Key: IDJIDMYXOWCMND-UHFFFAOYSA-N
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Description

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-chlorobenzoate is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a benzylamine moiety, and a chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-chlorobenzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzylamine Intermediate: The starting material, 2-(trifluoromethyl)benzylamine, is synthesized through the reduction of 2-(trifluoromethyl)benzonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Esterification: The benzylamine intermediate is then reacted with 4-chlorobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the ester linkage.

    Oxidation: The final step involves the oxidation of the resulting ester to introduce the oxo group, typically using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-chlorobenzoate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structural features make it useful in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can bind to specific proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 4-chlorobenzoate
  • 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-bromobenzoate
  • 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-methylbenzoate

Uniqueness

The presence of the trifluoromethyl group in 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-chlorobenzoate imparts unique properties such as increased lipophilicity and metabolic stability compared to similar compounds. Additionally, the chlorobenzoate moiety provides opportunities for further functionalization through substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3NO3/c18-13-7-5-11(6-8-13)16(24)25-10-15(23)22-9-12-3-1-2-4-14(12)17(19,20)21/h1-8H,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJIDMYXOWCMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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